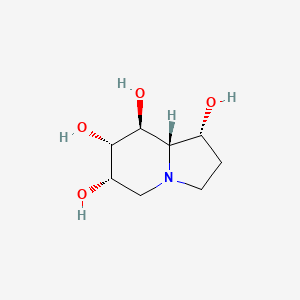
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- is a chemical compound with the molecular formula C8H15NO4. It is also known as octahydroindolizine-1,6,7,8-tetrol. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrogen atom within a bicyclic framework.
Preparation Methods
The synthesis of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves several steps. One common method includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and hydroxylation .
Chemical Reactions Analysis
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl groups or the nitrogen atom, using agents like NaBH4 or LiAlH4.
Scientific Research Applications
1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- involves its interaction with specific molecular targets. The hydroxyl groups and nitrogen atom allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pathways involved may include inhibition of glycosidases or modulation of signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar compounds to 1,6,7,8-Indolizinetetrol, octahydro-, (1R-(1alpha,6alpha,7alpha,8beta,8abeta))- include other indolizine derivatives and polyhydroxylated compounds. For example:
Castanospermine: Another polyhydroxylated indolizine derivative known for its glycosidase inhibitory activity.
Properties
CAS No. |
117894-11-8 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1R,6S,7S,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m1/s1 |
InChI Key |
JDVVGAQPNNXQDW-LQOSVEJXSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@@H]([C@H]([C@@H]2[C@@H]1O)O)O)O |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















